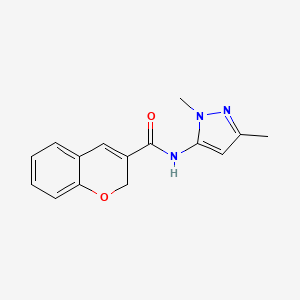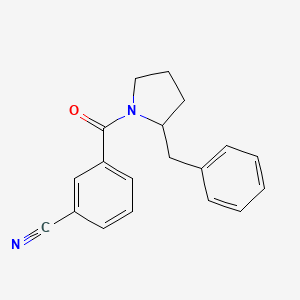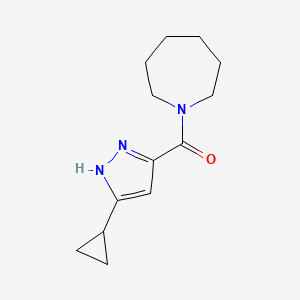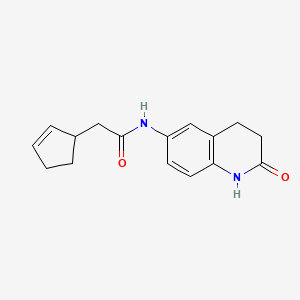
N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide, also known as Modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It has also been used off-label as a cognitive enhancer and to treat attention deficit hyperactivity disorder (ADHD). Modafinil has gained popularity due to its ability to increase alertness, focus, and productivity without the side effects of traditional stimulants such as amphetamines.
Wirkmechanismus
N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It also affects the levels of GABA, a neurotransmitter that is involved in regulating sleep and wakefulness. N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide is believed to work by inhibiting the reuptake of these neurotransmitters, leading to increased activity in the brain.
Biochemical and Physiological Effects:
N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects on the body. It can increase heart rate and blood pressure, and may cause gastrointestinal upset, headaches, and insomnia. It has also been shown to increase the levels of certain hormones, including cortisol and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide has a number of advantages for use in laboratory experiments. It is relatively safe and non-toxic, and has a low potential for abuse or addiction. It has also been shown to have a relatively low risk of side effects, particularly when compared to traditional stimulants such as amphetamines. However, there are also limitations to the use of N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide in laboratory experiments. It can be expensive, and may not be readily available in all locations. Additionally, there may be ethical concerns around the use of cognitive enhancers in research.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide. One area of interest is the use of N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide in treating neurodegenerative disorders such as Alzheimer's disease. There is also interest in exploring the potential use of N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide in treating addiction, particularly to stimulants such as cocaine and methamphetamine. Additionally, there is ongoing research on the long-term effects of N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide use, particularly in individuals who use it as a cognitive enhancer.
Synthesemethoden
N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide is synthesized through a multi-step process that involves the reaction of benzhydryl sulfinylacetamide with thionyl chloride to form the sulfonyl chloride intermediate. This intermediate is then reacted with 3-methoxy-2,4-dimethylbenzylamine to form the final product, N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide has been extensively studied for its effects on cognitive function, particularly in individuals with sleep deprivation or disorders. Research has shown that N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide can improve attention, memory, and executive function in healthy individuals and those with ADHD. It has also been studied for its potential use in treating depression, addiction, and neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-9-7-8-11(10(2)12(9)17-6)15-13(16)14(3,4)5/h7-8H,1-6H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDIXABJBNNPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C(C)(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Cyclopentylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517450.png)

![2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7517466.png)
![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide](/img/structure/B7517489.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B7517493.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)



![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)